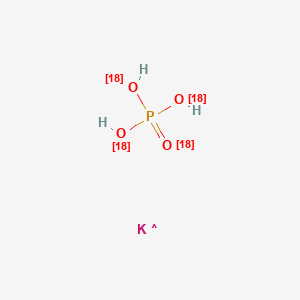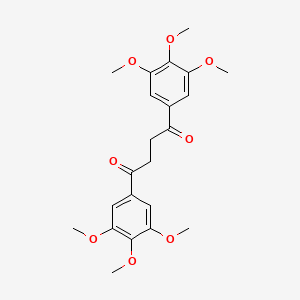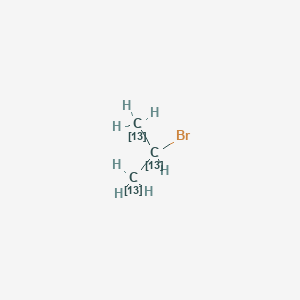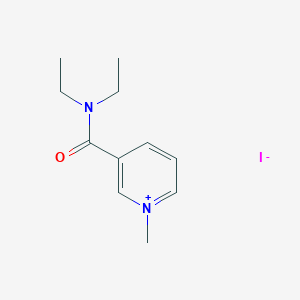![molecular formula C7H4BrN3NaO2 B14081392 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 3-position, along with the sodium salt form, makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving suitable precursors.
Conversion to Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified oxidation states.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with a different ring fusion pattern.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: Contains a methyl group at the 5-position.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: Contains a thiol group instead of a carboxylic acid.
Uniqueness
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is unique due to the presence of the carboxylic acid group and its sodium salt form, which can influence its solubility, reactivity, and biological activity. The specific arrangement of the triazole and pyridine rings also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrN3NaO2 |
|---|---|
Molecular Weight |
265.02 g/mol |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13); |
InChI Key |
BNXHLBXGFGLSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
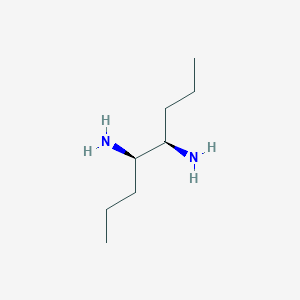
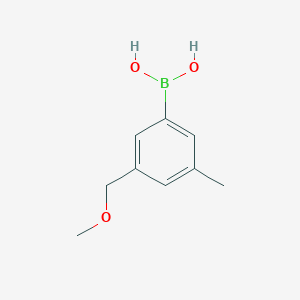
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

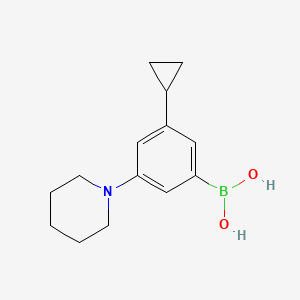
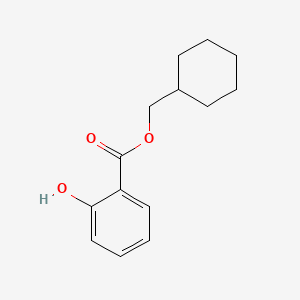
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
